molecular formula C18H20FN3O4S B4055890 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine

4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine

Cat. No.: B4055890
M. Wt: 393.4 g/mol
InChI Key: FAJFNVJJPZQXPU-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine is a complex organic compound characterized by its unique structural features, including a piperazine ring substituted with a phenylsulfonyl group and a nitrophenyl group

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-10-18(16(19)11-17(13)22(23)24)20-8-9-21(14(2)12-20)27(25,26)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJFNVJJPZQXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).

    Piperazine Ring Formation: The formation of the piperazine ring can be achieved through cyclization reactions involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder in acetic acid.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted piperazines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and sulfonyl groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoro-5-methylphenyl)-2-methyl-1-(phenylsulfonyl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine: Similar structure but different substitution pattern, which can influence its chemical properties.

    4-(2-Fluoro-5-methyl-4-nitrophenyl)-1-(phenylsulfonyl)piperazine: Lacks the methyl group on the piperazine ring, potentially altering its binding affinity and reactivity.

Uniqueness

The presence of both the nitro and sulfonyl groups in 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
Reactant of Route 2
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4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine

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